Undecanoic acid, 11-chloro-11-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanoic acid, 11-chloro-11-oxo-, methyl ester is a chemical compound with the molecular formula C12H21ClO3 and a molecular weight of 248.75 . This compound is a derivative of undecanoic acid, where a chlorine atom and an oxo group are attached to the 11th carbon, and the carboxylic acid group is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-chloro-11-oxo-, methyl ester typically involves the chlorination of undecanoic acid followed by esterification. The chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The resulting 11-chloro-11-oxo-undecanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to yield the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-chloro-11-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Undecanoic acid, 11-chloro-11-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism by which undecanoic acid, 11-chloro-11-oxo-, methyl ester exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes and interference with lipid metabolism. The compound may also affect the expression of genes critical for fungal virulence, leading to impaired growth and survival of the fungi .
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid, methyl ester: A simpler ester derivative of undecanoic acid without the chlorine and oxo groups.
Undecanoic acid: The parent carboxylic acid without esterification or additional functional groups.
11-Chloroundecanoic acid: A derivative with only the chlorine atom attached to the 11th carbon.
Uniqueness
Undecanoic acid, 11-chloro-11-oxo-, methyl ester is unique due to the presence of both chlorine and oxo groups at the 11th carbon, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
CAS No. |
60368-17-4 |
---|---|
Molecular Formula |
C12H21ClO3 |
Molecular Weight |
248.74 g/mol |
IUPAC Name |
methyl 11-chloro-11-oxoundecanoate |
InChI |
InChI=1S/C12H21ClO3/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3 |
InChI Key |
URXZHQXYUFDGJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.